methyl 8a-(morpholin-4-yl)-3aH,4H,5H,6H,7H,8H,8aH-cyclohepta[d][1,2]oxazole-3-carboxylate methyl 8a-(morpholin-4-yl)-3aH,4H,5H,6H,7H,8H,8aH-cyclohepta[d][1,2]oxazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1803565-83-4
VCID: VC2869965
InChI: InChI=1S/C14H22N2O4/c1-18-13(17)12-11-5-3-2-4-6-14(11,20-15-12)16-7-9-19-10-8-16/h11H,2-10H2,1H3
SMILES: COC(=O)C1=NOC2(C1CCCCC2)N3CCOCC3
Molecular Formula: C14H22N2O4
Molecular Weight: 282.34 g/mol

methyl 8a-(morpholin-4-yl)-3aH,4H,5H,6H,7H,8H,8aH-cyclohepta[d][1,2]oxazole-3-carboxylate

CAS No.: 1803565-83-4

Cat. No.: VC2869965

Molecular Formula: C14H22N2O4

Molecular Weight: 282.34 g/mol

* For research use only. Not for human or veterinary use.

methyl 8a-(morpholin-4-yl)-3aH,4H,5H,6H,7H,8H,8aH-cyclohepta[d][1,2]oxazole-3-carboxylate - 1803565-83-4

Specification

CAS No. 1803565-83-4
Molecular Formula C14H22N2O4
Molecular Weight 282.34 g/mol
IUPAC Name methyl 8a-morpholin-4-yl-3a,4,5,6,7,8-hexahydrocyclohepta[d][1,2]oxazole-3-carboxylate
Standard InChI InChI=1S/C14H22N2O4/c1-18-13(17)12-11-5-3-2-4-6-14(11,20-15-12)16-7-9-19-10-8-16/h11H,2-10H2,1H3
Standard InChI Key AJQJAXMURGDFHW-UHFFFAOYSA-N
SMILES COC(=O)C1=NOC2(C1CCCCC2)N3CCOCC3
Canonical SMILES COC(=O)C1=NOC2(C1CCCCC2)N3CCOCC3

Introduction

Methyl 8a-(morpholin-4-yl)-3aH,4H,5H,6H,7H,8H,8aH-cyclohepta[d] oxazole-3-carboxylate is a complex organic compound with a CAS number of 1803565-83-4. It belongs to the class of oxazoles, which are five-membered heterocyclic rings containing oxygen and nitrogen. This compound is particularly interesting due to its unique structure, which includes a morpholine ring attached to a cyclohepta[d] oxazole core.

Synthesis and Preparation

The synthesis of such complex heterocyclic compounds typically involves multi-step reactions. While specific synthesis details for methyl 8a-(morpholin-4-yl)-3aH,4H,5H,6H,7H,8H,8aH-cyclohepta[d] oxazole-3-carboxylate are not readily available, similar compounds are often prepared through condensation reactions involving morpholine and appropriate oxazole precursors.

General Synthesis Approach

  • Starting Materials: Morpholine and oxazole derivatives.

  • Reaction Conditions: Typically involves heating in the presence of a catalyst or base.

  • Purification: Recrystallization or chromatography.

Biological Activity

While specific biological activity data for this compound are not available, oxazole derivatives are known for their potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The presence of a morpholine ring may enhance these properties due to its ability to participate in hydrogen bonding, which can improve drug-receptor interactions.

Potential Applications

  • Antimicrobial Agents: Oxazoles have shown efficacy against various pathogens.

  • Anticancer Agents: Some oxazole derivatives exhibit promising anticancer activity.

  • Neuroactive Compounds: Morpholine-containing compounds can have neuroprotective effects.

Spectroscopic Characterization

Characterization of complex organic compounds like methyl 8a-(morpholin-4-yl)-3aH,4H,5H,6H,7H,8H,8aH-cyclohepta[d] oxazole-3-carboxylate involves various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): 1{}^{1}H and 13{}^{13}C NMR provide detailed structural information.

  • Infrared Spectroscopy (IR): Helps identify functional groups.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

Spectroscopic Data Table

TechniqueExpected Findings
1{}^{1}H NMRSignals for morpholine and oxazole protons
13{}^{13}C NMRResonances for carbons in morpholine and oxazole rings
IRAbsorptions for C=O, C=N, and C-O bonds
MSMolecular ion at m/z 282

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